![molecular formula C16H14FN B14364350 2'-Fluoro-4'-propyl[1,1'-biphenyl]-4-carbonitrile CAS No. 95733-05-4](/img/structure/B14364350.png)
2'-Fluoro-4'-propyl[1,1'-biphenyl]-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Fluoro-4’-propyl[1,1’-biphenyl]-4-carbonitrile is a biphenyl derivative that has gained attention in various scientific fields due to its unique chemical structure and properties. This compound consists of two benzene rings connected at the 1,1’ position, with a fluorine atom at the 2’ position, a propyl group at the 4’ position, and a carbonitrile group at the 4 position. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Fluoro-4’-propyl[1,1’-biphenyl]-4-carbonitrile can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. In this reaction, an aryl halide (such as 2’-fluoro-4’-bromobiphenyl) is coupled with an arylboronic acid (such as 4-cyanophenylboronic acid) in the presence of a palladium catalyst and a base . The reaction is typically carried out in an organic solvent like toluene or ethanol under mild conditions.
Industrial Production Methods
Industrial production of 2’-Fluoro-4’-propyl[1,1’-biphenyl]-4-carbonitrile may involve large-scale Suzuki–Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2’-Fluoro-4’-propyl[1,1’-biphenyl]-4-carbonitrile undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): Due to the presence of the benzene rings, the compound can undergo EAS reactions such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The fluorine atom at the 2’ position can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
N-Bromosuccinimide (NBS): Used for bromination reactions.
Strong Acids and Bases: Used for electrophilic and nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
2’-Fluoro-4’-propyl[1,1’-biphenyl]-4-carbonitrile has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2’-Fluoro-4’-propyl[1,1’-biphenyl]-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects . For example, it may inhibit dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis, thereby affecting RNA and DNA synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-4’-propyl[1,1’-biphenyl]-4-carbonitrile: Similar structure but lacks the carbonitrile group.
4’-Fluoro-1,1’-biphenyl-4-carboxylic acid: Contains a carboxylic acid group instead of a carbonitrile group.
4’‘-Ethyl-2’-fluoro-4-propyl-1,1’4’,1’'-terphenyl: Contains an additional benzene ring.
Uniqueness
2’-Fluoro-4’-propyl[1,1’-biphenyl]-4-carbonitrile is unique due to the combination of its functional groups, which impart distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and lipophilicity, while the carbonitrile group provides a site for further functionalization .
Eigenschaften
95733-05-4 | |
Molekularformel |
C16H14FN |
Molekulargewicht |
239.29 g/mol |
IUPAC-Name |
4-(2-fluoro-4-propylphenyl)benzonitrile |
InChI |
InChI=1S/C16H14FN/c1-2-3-12-6-9-15(16(17)10-12)14-7-4-13(11-18)5-8-14/h4-10H,2-3H2,1H3 |
InChI-Schlüssel |
VNVCPGJKTGFEBX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=C(C=C1)C2=CC=C(C=C2)C#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.